molecular formula C16H16F2N2O3 B2676863 Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847461-98-7

Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2676863
CAS No.: 847461-98-7
M. Wt: 322.312
InChI Key: JUFGVNUQDDTALI-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with ethyl, carbamoyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a metabolic pathway, thereby modulating the pathway’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,4-dichlorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(2,4-dibromophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(2,4-dimethylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of difluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-4-23-16(22)14-8(2)13(9(3)19-14)15(21)20-12-6-5-10(17)7-11(12)18/h5-7,19H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGVNUQDDTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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